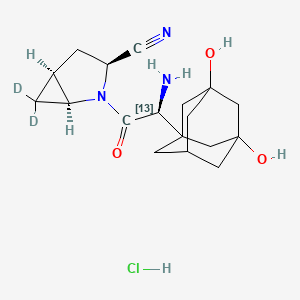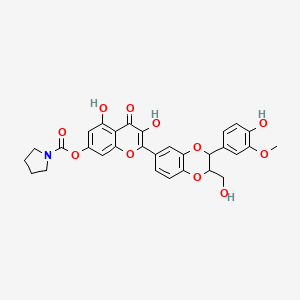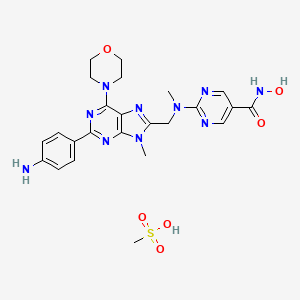
Apatinib-d8 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Hidrocloruro de Apatinib-d8 es un derivado marcado con deuterio del Hidrocloruro de Apatinib. Apatinib es un inhibidor de la tirosina quinasa altamente selectivo y potente que se dirige al receptor 2 del factor de crecimiento endotelial vascular (VEGFR2), que juega un papel crucial en la angiogénesis. Este compuesto se utiliza principalmente en la investigación científica para estudiar la farmacocinética y los perfiles metabólicos de Apatinib debido a la presencia de átomos de deuterio .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del Hidrocloruro de Apatinib-d8 implica la incorporación de átomos de deuterio en la molécula de Apatinib. La ruta sintética general incluye los siguientes pasos:
Deuteración del Grupo Ciclopentil: El grupo ciclopentil en Apatinib se reemplaza con un grupo ciclopentil deuterado utilizando gas deuterio (D2) bajo condiciones de alta presión y temperatura.
Formación de Apatinib-d8: El intermedio deuterado se hace reaccionar luego con 4-(piridin-4-ilmetil)piridin-2-amina para formar Apatinib-d8.
Formación de Hidrocloruro: Finalmente, Apatinib-d8 se convierte en su sal de hidrocloruro mediante la reacción con ácido clorhídrico (HCl).
Métodos de Producción Industrial
La producción industrial del Hidrocloruro de Apatinib-d8 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:
Deuteración a Granel: Se utilizan grandes cantidades de gas deuterio para deuterar el grupo ciclopentil.
Síntesis Automatizada: Se emplean reactores automatizados para llevar a cabo las reacciones subsiguientes bajo condiciones controladas.
Purificación y Cristalización: El producto final se purifica utilizando técnicas cromatográficas y se cristaliza para obtener Hidrocloruro de Apatinib-d8 de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Hidrocloruro de Apatinib-d8 experimenta diversas reacciones químicas, incluidas:
Oxidación: Apatinib-d8 puede oxidarse para formar los correspondientes N-óxidos.
Reducción: El compuesto puede reducirse a sus derivados de amina.
Sustitución: Apatinib-d8 puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de piridina.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Se emplean nucleófilos como metóxido de sodio (NaOCH3) y terc-butóxido de potasio (KOtBu).
Productos Mayores
Oxidación: N-óxidos de Apatinib-d8.
Reducción: Derivados de amina de Apatinib-d8.
Sustitución: Derivados de piridina sustituidos.
Aplicaciones Científicas De Investigación
El Hidrocloruro de Apatinib-d8 se utiliza ampliamente en la investigación científica para diversas aplicaciones:
Farmacocinética: Se utiliza para estudiar los perfiles de absorción, distribución, metabolismo y excreción (ADME) de Apatinib.
Estudios Metabólicos: El marcaje con deuterio ayuda a rastrear las vías metabólicas e identificar los metabolitos.
Investigación sobre el Cáncer: Apatinib-d8 se utiliza en estudios preclínicos para evaluar su eficacia en la inhibición del crecimiento tumoral y la angiogénesis.
Desarrollo de Fármacos: Sirve como un estándar de referencia en el desarrollo de nuevos inhibidores de la tirosina quinasa.
Mecanismo De Acción
El Hidrocloruro de Apatinib-d8 ejerce sus efectos inhibiendo la actividad del receptor 2 del factor de crecimiento endotelial vascular (VEGFR2). Esta inhibición bloquea las vías de señalización mediadas por VEGFR2, que son cruciales para la angiogénesis y el crecimiento tumoral. El compuesto también afecta otros objetivos moleculares como c-RET, c-KIT y c-SRC, contribuyendo a su actividad antitumoral .
Comparación Con Compuestos Similares
Compuestos Similares
Hidrocloruro de Apatinib: La forma no deuterada del Hidrocloruro de Apatinib-d8.
Lenvatinib: Otro inhibidor de la tirosina quinasa que se dirige al VEGFR2.
Sorafenib: Un inhibidor de múltiples quinasas con propiedades antiangiogénicas.
Singularidad
El Hidrocloruro de Apatinib-d8 es único debido a su marcaje con deuterio, que proporciona ventajas distintas en los estudios farmacocinéticos y metabólicos. La presencia de átomos de deuterio mejora la estabilidad del compuesto y permite un rastreo preciso en sistemas biológicos .
Propiedades
Fórmula molecular |
C24H24ClN5O |
|---|---|
Peso molecular |
442.0 g/mol |
Nombre IUPAC |
N-[4-(1-cyano-2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O.ClH/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H/i1D2,2D2,11D2,12D2; |
Clave InChI |
YJFMYZMORFXPKW-DBYQDOQESA-N |
SMILES isomérico |
[2H]C1(C(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)([2H])[2H])([2H])[2H])[2H].Cl |
SMILES canónico |
C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)










![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
